Diltiazem Malate: A Comprehensive Technical Guide on its Physicochemical Properties
Diltiazem Malate: A Comprehensive Technical Guide on its Physicochemical Properties
For Immediate Release
This technical guide provides an in-depth analysis of the core physicochemical properties of Diltiazem Malate, a salt form of the widely used calcium channel blocker, diltiazem. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences, offering a consolidated resource of its fundamental chemical and physical characteristics.
Executive Summary
Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1] While commonly formulated as a hydrochloride salt, the malate salt offers alternative physicochemical properties that can be advantageous in specific formulation development scenarios. This guide summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the compound's mechanism of action.
Physicochemical Properties of Diltiazem and its Malate Salt
The fundamental properties of diltiazem and its malate salt are crucial for understanding its behavior in various pharmaceutical processes, from formulation to in vivo absorption. The data, compiled from various scientific sources, is presented below.
| Property | Value | Source(s) |
| Chemical Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate L-malate | [2][3] |
| Molecular Formula | C₂₆H₃₂N₂O₉S | [4] |
| Molecular Weight | 548.61 g/mol | [4] |
| CAS Number | 144604-00-2 | |
| Appearance | Powder | [4] |
| Melting Point | The melting point for Diltiazem L-malate has been determined by Differential Thermal Analysis (DTA). For specific values, refer to the comprehensive study by Stepanovs et al., 2016.[5] For reference, Diltiazem base melts at 103.8 °C and Diltiazem Hydrochloride at 214.5 °C.[3] | [3][5] |
| Solubility | Water: Diltiazem L-malate exhibits lower aqueous solubility than diltiazem hydrochloride but is significantly more soluble than the diltiazem free base.[2] Other Solvents: Soluble in DMSO.[4] | [2][4] |
| pKa (Diltiazem Base) | Strongest Basic: 8.18 | |
| LogP (Diltiazem Base) | 2.73 - 3.09 |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of diltiazem malate. These protocols are based on standard pharmaceutical analysis techniques.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and thermal stability of a substance.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of diltiazem malate into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min). The temperature range should encompass the expected melting point (e.g., 25 °C to 250 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, where heat flow is plotted against temperature.
Aqueous Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of diltiazem malate to a known volume of purified water (or a relevant buffer system) in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of diltiazem malate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a compound.
Methodology:
-
Solution Preparation: Prepare a solution of diltiazem malate of known concentration (e.g., 0.01 M) in water or a co-solvent system if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.
Purity and Identification by RP-HPLC and UV-Vis Spectroscopy
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for diltiazem (e.g., ~237-240 nm).
-
-
Sample Preparation: Prepare a solution of diltiazem malate in the mobile phase at a known concentration.
-
Analysis: Inject the sample solution into the HPLC system. The purity is assessed by the area percentage of the main peak relative to any impurity peaks. Identification is confirmed by comparing the retention time with that of a reference standard.
B. UV-Vis Spectrophotometry
Methodology:
-
Sample Preparation: Prepare a dilute solution of diltiazem malate in a suitable solvent (e.g., 0.1 M HCl or methanol).
-
Spectral Acquisition: Scan the solution over a wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer, with the solvent as a blank.
-
Analysis: The resulting spectrum, showing characteristic absorbance maxima, can be used for qualitative identification by comparison with a reference spectrum.
Mechanism of Action and Experimental Workflow Visualization
Diltiazem functions by blocking L-type calcium channels, which are critical for the contraction of cardiac and vascular smooth muscle. This inhibition leads to a reduction in intracellular calcium levels, resulting in vasodilation and a decrease in heart rate and contractility.
Caption: Diltiazem's mechanism of action on L-type calcium channels.
The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a new pharmaceutical salt like diltiazem malate.
Caption: Workflow for physicochemical characterization of a pharmaceutical salt.
References
- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
